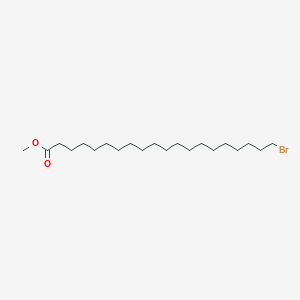

Methyl 20-bromoicosanoate

Description

Methyl 20-bromoicosanoate is a brominated long-chain fatty acid methyl ester with the molecular formula $ \text{C}{21}\text{H}{41}\text{BrO}_2 $. Its structure consists of a 20-carbon aliphatic chain bearing a bromine atom at the terminal (20th) carbon and a methyl ester group at the carboxylic acid position. This compound is of interest in organic synthesis, particularly as an intermediate in the preparation of surfactants, polymers, or bioactive molecules, where the bromine atom serves as a reactive site for further functionalization (e.g., nucleophilic substitution or cross-coupling reactions).

Properties

Molecular Formula |

C21H41BrO2 |

|---|---|

Molecular Weight |

405.5 g/mol |

IUPAC Name |

methyl 20-bromoicosanoate |

InChI |

InChI=1S/C21H41BrO2/c1-24-21(23)19-17-15-13-11-9-7-5-3-2-4-6-8-10-12-14-16-18-20-22/h2-20H2,1H3 |

InChI Key |

NJHLMXFOWHGHSK-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCCCCCCCCCCCCCCCCCCBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Bromination of Icosanoic Acid: The synthesis of methyl 20-bromoicosanoate typically begins with the bromination of icosanoic acid. This reaction involves the use of bromine (Br2) in the presence of a catalyst such as phosphorus tribromide (PBr3) or a radical initiator like azobisisobutyronitrile (AIBN). The reaction is carried out under controlled conditions to ensure selective bromination at the 20th carbon position.

Esterification: The brominated icosanoic acid is then esterified with methanol (CH3OH) in the presence of an acid catalyst such as sulfuric acid (H2SO4) or p-toluenesulfonic acid (PTSA). This reaction converts the carboxylic acid group into a methyl ester, yielding this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Large-scale Bromination: Utilizing industrial reactors to carry out the bromination of icosanoic acid with bromine and a suitable catalyst.

Continuous Esterification: Employing continuous flow reactors for the esterification process to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: Methyl 20-bromoicosanoate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2R).

Reduction Reactions: The compound can be reduced to the corresponding alcohol, methyl icosanol, using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Oxidation Reactions: Oxidation of this compound can lead to the formation of icosanoic acid derivatives, depending on the oxidizing agent used.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), potassium cyanide (KCN), or primary amines (RNH2) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF).

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products Formed:

Substitution: Formation of methyl 20-hydroxyicosanoate, methyl 20-cyanoicosanoate, or methyl 20-aminoicosanoate.

Reduction: Formation of methyl icosanol.

Oxidation: Formation of icosanoic acid derivatives.

Scientific Research Applications

Chemistry:

Organic Synthesis: Methyl 20-bromoicosanoate is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology:

Biochemical Studies: The compound is utilized in studies involving lipid metabolism and the role of long-chain fatty acid derivatives in biological systems.

Medicine:

Drug Development: this compound serves as a precursor in the synthesis of bioactive molecules with potential therapeutic applications.

Industry:

Materials Science: The compound is explored for its use in the development of novel materials, including surfactants and polymers.

Mechanism of Action

The mechanism of action of methyl 20-bromoicosanoate involves its interaction with specific molecular targets and pathways. As a brominated fatty acid ester, it can participate in various biochemical processes, including:

Enzyme Inhibition: The compound may inhibit enzymes involved in lipid metabolism by binding to their active sites.

Signal Transduction: It can modulate signaling pathways related to fatty acid metabolism and cellular responses.

Comparison with Similar Compounds

Methyl Esters with Halogen Substituents

- Methyl 5-amino-2-morpholinobenzoate: A shorter aromatic methyl ester with a morpholine substituent (C${12}$H${16}$N$2$O$3$) . Unlike Methyl 20-bromoicosanoate, its reactivity derives from the aromatic amine and morpholine groups rather than a long aliphatic chain.

- Methyl Salicylate: A simple aromatic ester (C$8$H$8$O$_3$) with a hydroxyl group, known for its volatility and use in fragrances . The absence of a halogen or long chain limits its utility in synthetic applications requiring hydrophobicity or halogen-mediated reactions.

Long-Chain Methyl Esters

- Sandaracopimaric Acid Methyl Esters (C${21}$H${32}$O$_2$): Derived from diterpenoid acids, these esters lack halogens but share a similar carbon count. Their bicyclic structure confers rigidity, contrasting with the linearity of this compound .

- E-Communic Acid Methyl Ester (C${21}$H${32}$O$_2$): A labdane diterpene ester with conjugated double bonds, emphasizing structural unsaturation over halogenation .

Physical Properties Comparison

While direct data for this compound is unavailable in the provided evidence, general trends for methyl esters and brominated compounds can be inferred:

*Estimated based on structural analogs and bromine’s contribution to molecular weight and polarity.

Chemical Reactivity and Stability

- Bromine Reactivity: The terminal bromine in this compound enables nucleophilic substitution (e.g., with amines or thiols), a feature absent in non-halogenated esters like methyl salicylate or sandaracopimaric acid derivatives. This reactivity is critical in polymer cross-linking or pharmaceutical derivatization .

- Oxidative Stability : The saturated carbon chain enhances stability compared to unsaturated esters (e.g., E-communic acid methyl ester), which are prone to oxidation at double bonds .

Q & A

Basic: What are the key considerations for synthesizing Methyl 20-bromoicosanoate with high purity?

Answer:

To ensure high-purity synthesis, focus on:

- Reaction Conditions : Optimize bromination temperature and stoichiometry to minimize side reactions (e.g., over-bromination or ester hydrolysis). Use anhydrous solvents like dichloromethane to prevent moisture interference .

- Purification : Employ column chromatography with silica gel and a gradient elution system (e.g., hexane/ethyl acetate) to isolate the target compound. Confirm purity via TLC (Rf comparison) and HPLC (>95% peak area) .

- Characterization : Validate structure using -NMR (e.g., methyl ester singlet at ~3.6 ppm, bromine-induced deshielding at C20) and -NMR (carbonyl signal at ~170 ppm) .

Advanced: How can researchers resolve contradictory NMR data when characterizing this compound?

Answer:

Contradictions may arise from solvent effects, impurities, or conformational dynamics. Address these by:

- Multi-Technique Validation : Combine -NMR with 2D techniques (HSQC, HMBC) to resolve overlapping signals. Cross-validate with mass spectrometry (HRMS for exact mass) and IR (ester C=O stretch at ~1740 cm) .

- Solvent Screening : Test in deuterated chloroform, DMSO, or benzene to observe solvent-induced shifts. For example, DMSO may stabilize polar intermediates, altering peak splitting .

- Impurity Profiling : Use HPLC-MS to identify by-products (e.g., di-brominated analogs) and adjust purification protocols .

Basic: What spectroscopic techniques are essential for confirming the structure of this compound?

Answer:

Critical techniques include:

- NMR Spectroscopy : -NMR for methyl ester protons and bromine proximity effects; -NMR to confirm carbonyl and brominated carbon positions .

- Mass Spectrometry : ESI-MS or EI-MS for molecular ion ([M] at m/z ~436) and isotopic patterns (Br’s 1:1 ratio) .

- Infrared Spectroscopy : Confirm ester C=O (1740 cm) and C-Br (500–600 cm) stretches .

Advanced: What strategies optimize the regioselective bromination of eicosanoic acid derivatives to synthesize this compound?

Answer:

Regioselectivity is achieved via:

- Catalytic Control : Use Lewis acids (e.g., FeBr) to direct bromine to the terminal (C20) position. Monitor reaction progress with in situ -NMR .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states favoring terminal bromination over internal positions .

- Temperature Modulation : Lower temperatures (0–5°C) reduce kinetic competition, enhancing selectivity for the thermodynamically favored C20 site .

Basic: How should researchers document experimental procedures for reproducing the synthesis of this compound?

Answer:

Follow these guidelines:

- Detailed Protocols : Specify reagent grades (e.g., ≥99% purity), molar ratios, and reaction times. Include safety data (e.g., bromine’s toxicity) .

- Instrumentation : Note NMR frequencies (e.g., 400 MHz), MS ionization modes, and HPLC column specifications (C18, 5 µm) .

- Data Archiving : Provide raw spectral data (e.g., .jcamp files) and chromatograms in supplementary materials, adhering to journal standards .

Advanced: How do solvent polarity and reaction temperature influence the stability of this compound during storage?

Answer:

Stability studies require:

- Accelerated Degradation Tests : Store samples in polar (methanol) vs. non-polar (hexane) solvents at 4°C, 25°C, and 40°C. Monitor via -NMR for ester hydrolysis or bromine loss .

- Thermal Analysis : Use DSC to detect phase transitions (T) and TGA to assess decomposition temperatures (>150°C typical for esters) .

- Light Exposure Controls : Amber vials prevent UV-induced radical bromine elimination .

Basic: What are common impurities encountered in this compound synthesis, and how are they identified?

Answer:

Common impurities include:

- Unreacted Starting Material : Detect via TLC (lower Rf) or GC-MS (shorter retention time).

- Di-Brominated By-Products : Identify using HRMS (m/z ~514) and -NMR (additional Br-induced shifts) .

- Oxidation Products : Carboxylic acid derivatives (e.g., 20-bromoeicosanoic acid) confirmed by IR (broad O-H stretch at ~2500 cm) .

Advanced: What computational methods validate the conformational stability of this compound in different environments?

Answer:

Use:

- Molecular Dynamics (MD) Simulations : Simulate in explicit solvents (water, hexane) to assess folding dynamics. Compare with NOESY NMR data for cross-validation .

- Density Functional Theory (DFT) : Calculate energy minima for bromine rotamers and steric effects at C20. Match predicted -NMR shifts with experimental data .

Basic: Which analytical methods quantify the yield of this compound post-synthesis?

Answer:

- Gravimetric Analysis : Measure mass after purification (accounting for solubility losses).

- GC-FID : Use internal standards (e.g., methyl stearate) for relative quantification .

- HPLC-UV : Calibrate with a pure reference standard at λ = 210 nm (ester absorbance) .

Advanced: How can kinetic isotope effects (KIEs) be applied to study the reaction mechanisms involving this compound?

Answer:

- Isotopic Labeling : Synthesize -labeled analogs (e.g., at C20) to track bromine migration via -NMR .

- KIE Measurements : Compare reaction rates of - vs. -substituted compounds using GC-MS. A primary KIE (>1) suggests bond cleavage at C-Br during rate-limiting steps .

Notes

- Methodological Rigor : All answers align with guidelines for experimental reproducibility, data validation, and analytical precision from peer-reviewed chemistry journals .

- Avoided Pitfalls : Emphasis on resolving data contradictions and optimizing synthesis aligns with FINER criteria (Feasible, Novel, Ethical, Relevant) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.